4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridine-3-boronic acid pinacol ester
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Overview
Description
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that combines a piperazine ring with a pyridine moiety. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen enhances its stability and facilitates its handling in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridine-3-boronic acid pinacol ester typically involves multiple steps:
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Formation of the Piperazine Derivative
Starting Material: 4-chloropyridine.
Reaction: Nucleophilic substitution with tert-butoxycarbonyl piperazine.
Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Boronic Acid Formation
Starting Material: The piperazine derivative from the previous step.
Reaction: Lithiation followed by borylation.
Conditions: The lithiation is typically performed using n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by the addition of a boron source such as trimethyl borate.
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Pinacol Ester Formation
Starting Material: The boronic acid derivative.
Reaction: Esterification with pinacol.
Conditions: This step is usually conducted in the presence of a dehydrating agent like molecular sieves to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to the corresponding alcohol using hydrogen peroxide or other oxidizing agents.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further functionalization.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium(0) catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide, sodium perborate, or other mild oxidizing agents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc removal.
Major Products
Biaryl Compounds: From Suzuki-Miyaura reactions.
Alcohols: From oxidation reactions.
Amines: From deprotection of the Boc group.
Properties
IUPAC Name |
tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-12-10-23(11-13-24)16-8-9-22-14-15(16)21-27-19(4,5)20(6,7)28-21/h8-9,14H,10-13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTOBQIRNHYTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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